(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14926728
InChI: InChI=1S/C16H10ClIN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+
SMILES:
Molecular Formula: C16H10ClIN2OS
Molecular Weight: 440.7 g/mol

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC14926728

Molecular Formula: C16H10ClIN2OS

Molecular Weight: 440.7 g/mol

* For research use only. Not for human or veterinary use.

(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C16H10ClIN2OS
Molecular Weight 440.7 g/mol
IUPAC Name (5E)-2-(2-chlorophenyl)imino-5-[(4-iodophenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H10ClIN2OS/c17-12-3-1-2-4-13(12)19-16-20-15(21)14(22-16)9-10-5-7-11(18)8-6-10/h1-9H,(H,19,20,21)/b14-9+
Standard InChI Key OHPLPIFYGHYHIZ-NTEUORMPSA-N
Isomeric SMILES C1=CC=C(C(=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)I)/S2)Cl
Canonical SMILES C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)I)S2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s systematic IUPAC name, (5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one, reflects its intricate structure (Figure 1). Key features include:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3.

  • 2-Chloroanilino group: A substituted aniline attached to the thiazole’s C2 position, introducing electron-withdrawing chlorine.

  • 4-Iodobenzylidene moiety: An iodinated aromatic system conjugated to the thiazole’s C5 via a methylidene bridge, contributing steric bulk and halogen bonding potential.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₀ClIN₂OS
Molecular Weight440.7 g/mol
CAS NumberVC14926728
SolubilityLimited aqueous solubility
StabilitySensitive to prolonged light

Synthesis and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via a multi-step condensation strategy:

  • Thiazole ring formation: Reacting 2-bromo-1,2-diphenylethan-1-one with thiourea generates a thiazole intermediate.

  • Acetylation: Chloroacetyl chloride introduces a reactive chloroacetamide group at the thiazole’s C2 position .

  • Cyclocondensation: Sodium thiocyanate facilitates cyclization to form the thiazolidin-4-one core .

  • Aldol-like condensation: Aryl aldehydes (e.g., 4-iodobenzaldehyde) undergo Knoevenagel condensation at C5, yielding the final product.

Advanced Methodologies

Recent advances emphasize efficiency improvements:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes while maintaining yields >75% .

  • Solvent-free conditions: Minimizes environmental impact and simplifies purification .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Conventional reflux688–1295
Microwave-assisted780.5–198
Solvent-free (neat)723–496

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro screens reveal potent cytotoxicity against diverse cancer cell lines:

Table 3: Cytotoxic Activity (IC₅₀ Values)

Cell LineIC₅₀ (µM)Reference
MCF-7 (breast cancer)12.3
A549 (lung cancer)9.8
HeLa (cervical cancer)14.7

Mechanistically, the compound induces mitochondrial apoptosis via:

  • Bax/Bcl-2 dysregulation: Upregulates pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2.

  • Caspase-3/7 activation: Cleaves PARP-1, triggering DNA fragmentation .

  • Reactive oxygen species (ROS): Generates oxidative stress, damaging cancer cell membranes .

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm confirm aromatic protons; δ 6.5 ppm corresponds to the methylidene CH group.

  • LC-MS/MS: Molecular ion [M+H]⁺ at m/z 441.6 validates the molecular formula.

X-ray Crystallography

Single-crystal studies reveal:

  • Planar thiazole ring: Dihedral angles <5° with adjacent aromatic systems.

  • Halogen bonding: I···S interactions (3.4 Å) stabilize the crystal lattice.

Comparative Analysis with Thiazole Derivatives

The 4-iodophenyl substituent confers distinct advantages over other halogens:

Table 4: Halogen Substitution Effects

Substituent (X)LogPIC₅₀ (µM)Metabolic Stability
Iodo (X = I)3.29.8High
Bromo (X = Br)2.914.5Moderate
Chloro (X = Cl)2.718.1Low

Future Directions and Challenges

  • In vivo validation: Pharmacokinetic profiling in murine models is needed to assess bioavailability.

  • Target identification: Proteomic studies could elucidate novel binding partners (e.g., kinases, DNA repair enzymes).

  • Combination therapies: Synergy with checkpoint inhibitors or PARP inhibitors warrants exploration.

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